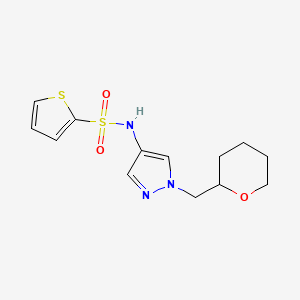

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Description

N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran (THP)-methyl group at the N1 position and a thiophene-2-sulfonamide moiety at the C4 position. This compound combines structural elements from pyrazole, THP, and thiophene-sulfonamide pharmacophores, which are known to influence solubility, metabolic stability, and target-binding interactions in medicinal chemistry .

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c17-21(18,13-5-3-7-20-13)15-11-8-14-16(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12,15H,1-2,4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMJREJCIJGVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a tetrahydropyran-2-ylmethyl halide.

Sulfonamide Formation: The final step involves the reaction of the pyrazole-tetrahydropyran intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C12H16N4O2S

- Molecular Weight : 284.35 g/mol

- CAS Number : 2034373-70-9

These properties are essential for understanding the compound's behavior in biological systems and its interaction with other molecules.

Anticancer Activity

Recent studies have highlighted the potential of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies demonstrated significant inhibition of growth for strains such as Staphylococcus aureus and Candida albicans. These findings suggest its potential use in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Neuroprotective Effects

This compound has been investigated for neuroprotective properties. It appears to modulate neurotransmitter levels, thereby offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that treatment with this compound can improve cognitive function and reduce neuroinflammation .

Enzyme Inhibition

This compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced pain and inflammation, making it a candidate for anti-inflammatory drug development .

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs, improving their therapeutic efficacy when administered .

Polymer Chemistry

The compound has found applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the development of materials with specific mechanical and thermal characteristics, suitable for various industrial applications .

Photovoltaic Devices

Emerging research indicates that this compound can be utilized in organic photovoltaic devices. Its electronic properties contribute to improved charge transport efficiency, making it a valuable component in the development of more efficient solar cells .

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and thiophene rings provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with related compounds:

Key Observations :

- Pyrazole Modifications : The target compound’s THP-methyl group on pyrazole may enhance metabolic stability compared to nitro-substituted pyrazoles in thiadiazole derivatives .

- Sulfonamide vs. Thiadiazole : The thiophene-sulfonamide group likely improves solubility and hydrogen-bonding capacity relative to the 1,3,4-thiadiazole ring, which is more rigid and lipophilic .

Physicochemical and Pharmacokinetic Properties (Inferred)

- Metabolic Stability : The THP moiety is a common protecting group that may slow oxidative metabolism, extending half-life relative to simpler pyrazole derivatives.

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide, identified by its CAS number 2034613-31-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 363.4 g/mol. The structure features a thiophene ring, a pyrazole moiety, and a tetrahydro-2H-pyran group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 2034613-31-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide functionalities.

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Thiophene Integration : The thiophene moiety is introduced via electrophilic substitution.

- Sulfonamide Formation : The final step involves reacting the intermediate with sulfonyl chloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans .

Minimum Inhibitory Concentrations (MIC) for these compounds are reported to be low, indicating their effectiveness at minimal doses.

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Studies utilizing DPPH and hydroxyl radical scavenging assays demonstrate that it can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .

Anti-inflammatory Properties

Pyrazole derivatives, including this compound, have been evaluated for their anti-inflammatory effects. They are believed to inhibit key inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Computational Studies

Computational studies involving molecular docking simulations have been conducted to predict the binding interactions of this compound with various biological targets. These studies support experimental findings by elucidating how structural features influence biological activity .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole-thiazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds similar to this compound showed enhanced antibacterial potency compared to standard antibiotics like ampicillin .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capabilities using various assays. Results indicated that these compounds effectively scavenged free radicals, suggesting their potential as protective agents against oxidative damage .

Q & A

Q. What are the most efficient synthetic routes for preparing N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole and thiophene-sulfonamide moieties. Key steps include:

- Protection/Deprotection Strategies : Use of tetrahydropyran (THP) as a protecting group for hydroxyl or amine functionalities, as demonstrated in THP-mediated protection of alcohols (e.g., via 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in CH₂Cl₂) .

- Sulfonamide Coupling : Thiophene-2-sulfonamide can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, coupling pyrazole intermediates with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature (0°C to reflux) to improve yields.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns, as shown for related pyrazole-thiophene hybrids (monoclinic P21/c space group, β = 91.559°, Z = 4) .

- Spectroscopic Analysis : Use H/C NMR to verify THP-protected methylene protons (δ ~3.5–4.5 ppm) and sulfonamide protons (δ ~7.0–8.0 ppm). IR spectroscopy can confirm sulfonamide S=O stretches (~1350 cm⁻¹) .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic distributions and reactive sites .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise in pyrazole substitution due to competing N1 vs. N2 reactivity. Strategies include:

- Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonamides) to stabilize specific transition states. For example, THP-methyl groups at N1 enhance steric control .

- Metal Catalysis : Use Pd-mediated C–H activation to selectively functionalize the pyrazole C4 position, as shown in analogous imidazole systems .

- Regioisomer Separation : Employ silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH/NH₃) to isolate isomers, as demonstrated for THP-protected pyrazole acetamides .

Q. What experimental approaches can resolve contradictions in solubility and stability data for this compound?

Methodological Answer:

- Solubility Profiling : Perform systematic solubility tests in polar (e.g., DMSO, H₂O) vs. nonpolar solvents (e.g., hexane). Note discrepancies between predicted (LogP calculators) and empirical data .

- Stability Studies : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Use HPLC-MS to identify degradation products (e.g., THP cleavage or sulfonamide hydrolysis) .

- Co-crystallization : Improve stability via co-crystals with pharmaceutically acceptable coformers (e.g., succinic acid), as validated for structurally related sulfonamides .

Q. How can researchers predict and validate the biological activity of this compound using in silico and in vitro methods?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 or carbonic anhydrase) using AutoDock Vina. Prioritize binding poses with sulfonamide groups interacting with catalytic zinc ions .

- In Vitro Assays : Test inhibition potency via enzyme-linked assays (e.g., COX-2 inhibition) or cell-based models (e.g., antiproliferative activity in cancer lines). Compare with reference compounds like celecoxib .

- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model) and cytochrome P450 interactions. Cross-validate with experimental hepatocyte clearance data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.